N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates a pyrimidine ring substituted with a pyridin-2-ylamino group and a tetrahydrofuran moiety. Its molecular formula is C21H22N6O, with a molecular weight of 374.4 g/mol. The specific arrangement of functional groups contributes to its biological properties.
Primary Targets
This compound primarily acts as an inhibitor of several key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and its inhibition leads to reduced DNA and RNA synthesis, ultimately affecting cell proliferation, particularly in cancer cells.
- Tyrosine-protein Kinase : The compound may also interact with various kinases, influencing signaling pathways that regulate cell growth and survival.
- Collagen Prolyl-4-Hydroxylase : Inhibition of this enzyme affects collagen synthesis, which is significant in the context of fibrosis and other connective tissue disorders.
Anticancer Properties
Research indicates that this compound exhibits notable anti-proliferative effects against various cancer cell lines:
- In vitro Studies : The compound has shown IC50 values less than 10 µM against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), indicating potent anti-cancer activity .
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HepG2 | < 10 | Strong anti-proliferative activity |
A549 | < 10 | Effective against lung cancer cells |
Selectivity and Cytotoxicity
The compound demonstrates selective cytotoxicity, exhibiting low toxicity in normal cell lines (IC50 > 100 µM), which is advantageous for therapeutic applications . This selectivity suggests that the compound can effectively target malignant cells while sparing healthy tissues.
Case Studies
- Study on RXRα Antagonism : A related compound (6A), structurally similar to this compound, demonstrated significant antagonist activity against RXRα with an EC50 of 1.68 ± 0.22 µM. This study highlighted the potential for inducing apoptosis in cancer cells through RXRα modulation .
- Combination Therapies : Research has indicated that this compound can amplify the activity of phleomycin, a chemotherapeutic agent, suggesting its utility in combination therapies to enhance overall treatment efficacy against tumors.
特性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,20,24)(H2,18,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVCCNYSGDSPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。